REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([O:12][CH2:13][CH2:14][CH2:15][Cl:16])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([N+:17]([O-])=O)[CH:4]=1.[H][H]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:17])[C:6](=[CH:10][C:11]=1[O:12][CH2:13][CH2:14][CH2:15][Cl:16])[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)O)C=C1OCCCCl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 mL volume glass flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was introduced into the mixture under atmospheric pressure at a rate of 50 mL/min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystalline product
|
Type
|
CUSTOM
|
Details
|
The crystalline product was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(C(=O)O)=CC1OCCCCl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.52 g | |
YIELD: PERCENTYIELD | 98.1% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |